molecular formula C26H28N4O2 B10996522 1,1'-piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one]

1,1'-piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one]

Cat. No.: B10996522
M. Wt: 428.5 g/mol
InChI Key: WTNSLNVIBVIEDC-UHFFFAOYSA-N
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Description

1,1’-Piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one] is a complex organic compound that features a piperazine ring linked to two indole groups via propanone chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one] typically involves the reaction of piperazine with 3-(1H-indol-3-yl)propan-1-one under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-Piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The indole groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of indole derivatives.

Scientific Research Applications

1,1’-Piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one] involves its interaction with specific molecular targets and pathways. The indole groups can interact with biological receptors, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-2-one]
  • 1,1’-Piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-3-one]
  • 1,1’-Piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-4-one]

Uniqueness

1,1’-Piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one] is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both piperazine and indole groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C26H28N4O2/c31-25(11-9-19-17-27-23-7-3-1-5-21(19)23)29-13-15-30(16-14-29)26(32)12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,27-28H,9-16H2

InChI Key

WTNSLNVIBVIEDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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